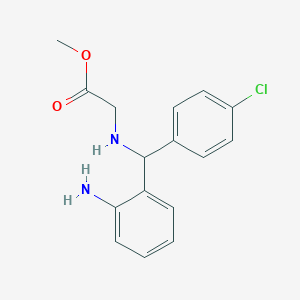
Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate” is a chemical compound. It is also known by other names such as “Methyl (2R)-amino (2-chlorophenyl)acetate” and "®- (-)-2-Chlorophenylglycine methyl ester" . It has a molecular formula of CHClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular formula of CHClNO . The average mass is 199.634 Da and the monoisotopic mass is 199.040009 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 199.634 . Other physical and chemical properties like density, boiling point, and flash point are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Improved Synthesis Pathways : Research has developed improved synthesis pathways for compounds related to "Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate," such as clopidogrel and its isomers, through processes that offer advantages like high yield, moderate conditions, and suitability for industrialization. These synthesis methods are crucial for producing complex molecules efficiently and with high purity, which is essential for further pharmaceutical and material science research (Hu Jia-peng, 2012); (Zhong Wei-hui, 2010).
Chemical Structure and Antimicrobial Agents : The compound has been utilized in synthesizing formazans from Mannich bases as antimicrobial agents. These derivatives show moderate antimicrobial activity, highlighting its potential in developing new antimicrobial compounds (P. Sah et al., 2014).
Anticancer Research : Amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds have shown potential as anticancer drugs. Studies have characterized their structure and evaluated their in vitro cytotoxicity against human tumor cell lines, providing a pathway for the development of new anticancer therapies (T. S. Basu Baul et al., 2009).
Material Science Applications : Research into the synthesis and structural characterization of triorganotin(IV) complexes for materials science applications has also been reported. These studies offer insights into the potential use of such compounds in developing new materials with unique properties (T. Baul et al., 2002).
Environmental and Industrial Applications
Corrosion Inhibition : α-Aminophosphonates derived from similar compounds have been studied for their role as corrosion inhibitors in industrial applications. Their effectiveness in protecting mild steel in acidic environments opens avenues for their use in industrial maintenance and preservation (N. Gupta et al., 2017).
Pollution Remediation : Research has explored the use of acetate as an electron donor to stimulate the degradation of pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions. This study provides a new strategy for the remediation of polluted soils, showcasing the environmental applications of related compounds (Zhi-man Yang et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[[(2-aminophenyl)-(4-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-21-15(20)10-19-16(11-6-8-12(17)9-7-11)13-4-2-3-5-14(13)18/h2-9,16,19H,10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGKMPQCHGBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2938968.png)
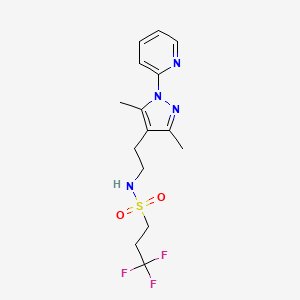
![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)

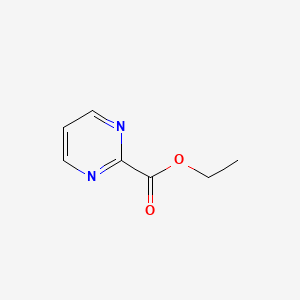
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)
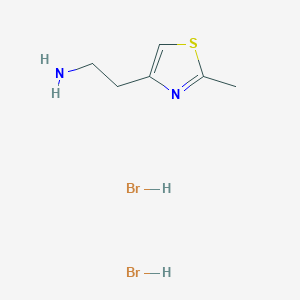
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
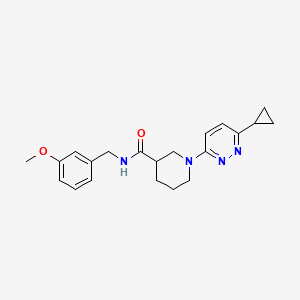
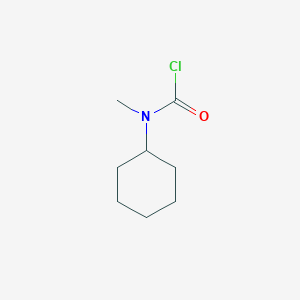
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
